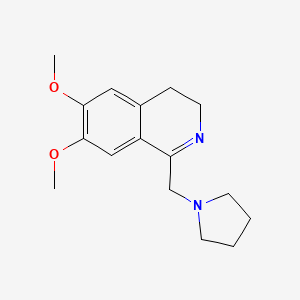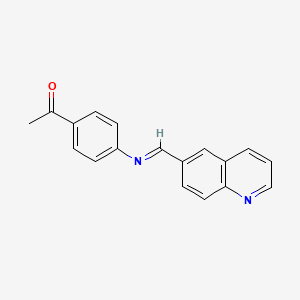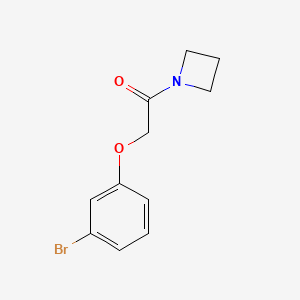
tert-Butyl (3-cyano-4-methyl-1H-indol-7-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (3-cyano-4-methyl-1H-indol-7-yl)carbamate: is a synthetic organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a tert-butyl carbamate group attached to the indole ring, which is further substituted with a cyano and a methyl group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-cyano-4-methyl-1H-indol-7-yl)carbamate typically involves multiple steps starting from commercially available precursors. One common synthetic route includes:
Vilsmeier Formylation: Starting with 4-bromo-1H-indole, the Vilsmeier formylation introduces a formyl group at the 3-position.
N-Boc Protection: The formylated indole is then protected with a tert-butyl carbamate group.
Reduction: The aldehyde group is reduced to an alcohol using sodium borohydride in methanol.
Protection of Hydroxy Group: The hydroxy group is protected using tert-butyl(dimethyl)silyl chloride in methylene chloride with imidazole.
Introduction of Cyano Group: The cyano group is introduced using n-butyllithium and DMF in anhydrous THF at low temperatures.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: Electrophilic substitution reactions can occur at various positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides can be used under acidic or basic conditions.
Major Products:
Oxidation: Products include indole-3-carboxylic acids.
Reduction: Products include primary amines.
Substitution: Products vary depending on the substituent introduced but can include halogenated indoles and sulfonyl indoles
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Serves as a building block for the synthesis of natural products and pharmaceuticals.
Biology:
- Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine:
- Potential use in drug development due to its unique structure and reactivity.
- Studied for its role in the synthesis of bioactive compounds.
Industry:
- Utilized in the production of fine chemicals and advanced materials.
- Employed in the development of new synthetic methodologies .
Mecanismo De Acción
The mechanism of action of tert-Butyl (3-cyano-4-methyl-1H-indol-7-yl)carbamate is not well-documented. indole derivatives generally exert their effects by interacting with various molecular targets, including enzymes and receptors. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the indole ring can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of biological pathways and influence cellular processes .
Comparación Con Compuestos Similares
- tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate
- tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
- tert-Butyl (4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methylcarbamate
Uniqueness:
- The presence of both a cyano and a tert-butyl carbamate group on the indole ring makes tert-Butyl (3-cyano-4-methyl-1H-indol-7-yl)carbamate unique.
- This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations.
- Compared to similar compounds, it offers a unique scaffold for the development of new pharmaceuticals and bioactive molecules .
Propiedades
Fórmula molecular |
C15H17N3O2 |
|---|---|
Peso molecular |
271.31 g/mol |
Nombre IUPAC |
tert-butyl N-(3-cyano-4-methyl-1H-indol-7-yl)carbamate |
InChI |
InChI=1S/C15H17N3O2/c1-9-5-6-11(18-14(19)20-15(2,3)4)13-12(9)10(7-16)8-17-13/h5-6,8,17H,1-4H3,(H,18,19) |
Clave InChI |
ROKDBVGWCWUINJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CNC2=C(C=C1)NC(=O)OC(C)(C)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



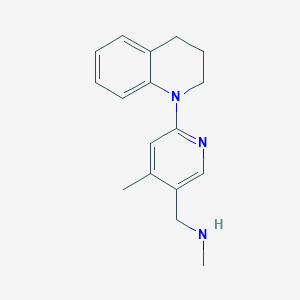

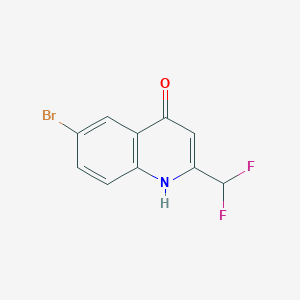
![[5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid](/img/structure/B11852053.png)

![(4AR,7R,8R,8aR)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol](/img/structure/B11852062.png)
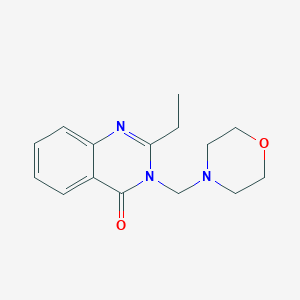
![4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,12-pentaen-11-one;hydrobromide](/img/structure/B11852079.png)
